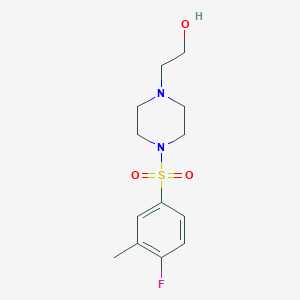

2-(4-((4-Fluor-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol is a chemical compound with the molecular formula C13H19FN2O3S It is a piperazine derivative that contains a fluoro-substituted phenyl group and a sulfonyl group

Wissenschaftliche Forschungsanwendungen

2-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

Target of Action

The primary targets of 2-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol are currently unknown . This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Mode of Action

It’s worth noting that compounds with similar structures have been evaluated for their anti-tubercular activity .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound .

Result of Action

Compounds with similar structures have shown significant activity against mycobacterium tuberculosis h37ra .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol typically involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with piperazine, followed by the addition of ethanol. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of 2-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)acetaldehyde.

Reduction: Formation of 2-(4-((4-Fluoro-3-methylphenyl)sulfanyl)piperazin-1-yl)ethanol.

Substitution: Formation of 2-(4-((4-Amino-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(4-((4-Methylphenyl)sulfonyl)piperazin-1-yl)ethanol

- 2-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)ethanol

- 2-(4-((4-Bromophenyl)sulfonyl)piperazin-1-yl)ethanol

Uniqueness

2-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol is unique due to the presence of the fluoro group, which can influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and binding affinity to certain targets, making it a valuable compound for specific applications.

Biologische Aktivität

2-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol, identified by its CAS number 941002-52-4, is a piperazine derivative exhibiting a variety of biological activities. This compound is characterized by its unique sulfonamide functional group, which is known for its pharmacological significance. This article explores the biological activity of this compound, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

- Molecular Formula : C16H20FN3O2S

- Molecular Weight : 302.37 g/mol

- CAS Number : 941002-52-4

Antimicrobial Activity

Recent studies have demonstrated that piperazine derivatives, including 2-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol, exhibit significant antimicrobial properties. The mechanism of action typically involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Study: Antimicrobial Screening

In a comparative study involving various piperazine derivatives, the compound was evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound displayed moderate to strong antibacterial activity, with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain tested.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 2-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol | Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

Enzyme Inhibition

The sulfonamide group in this compound is also associated with enzyme inhibitory activity. Specifically, studies have shown that it can inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission.

Enzyme Activity Assay

In vitro assays demonstrated that the compound inhibited AChE with an IC50 value of approximately 50 µM. This suggests potential applications in treating conditions characterized by cholinergic dysfunction, such as Alzheimer's disease.

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 50 |

Pharmacological Implications

The diverse biological activities of 2-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol suggest its potential as a therapeutic agent. Its antimicrobial and enzyme inhibitory properties highlight its promise in drug development for infectious diseases and neurological disorders.

Eigenschaften

IUPAC Name |

2-[4-(4-fluoro-3-methylphenyl)sulfonylpiperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2O3S/c1-11-10-12(2-3-13(11)14)20(18,19)16-6-4-15(5-7-16)8-9-17/h2-3,10,17H,4-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIKJVSXJXJYLTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CCO)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.